molecular formula C15H15ClN4O2S B2544401 (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173392-46-5

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2544401
CAS No.: 1173392-46-5
M. Wt: 350.82
InChI Key: GELBWEMBVYMUKP-ICFOKQHNSA-N
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Description

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H15ClN4O2S and its molecular weight is 350.82. The purity is usually 95%.
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Biological Activity

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety and a pyrazole functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, anticancer, and antimicrobial applications.

Chemical Structure

The molecular formula of the compound is C18H17ClN2O4SC_{18}H_{17}ClN_{2}O_{4}S with a molecular weight of 424.9 g/mol. Its structure can be depicted as follows:

Component Description
Molecular Formula C18H17ClN2O4SC_{18}H_{17}ClN_{2}O_{4}S
Molecular Weight 424.9 g/mol
Key Functional Groups Benzo[d]thiazole, Pyrazole, Carboxamide

1. Anti-inflammatory Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives containing pyrazole scaffolds have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Potential

Research has highlighted the anticancer potential of pyrazole derivatives, including those with benzo[d]thiazole moieties. These compounds have been reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival . The specific compound may interact with multiple biological targets, enhancing its therapeutic efficacy.

3. Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. Studies on related compounds have demonstrated effectiveness against a range of bacterial strains, indicating that this compound could exhibit similar activity .

The biological activity of this compound is likely attributed to its ability to interact with various biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions due to the presence of aromatic rings in its structure. Computational studies using molecular docking have predicted favorable binding affinities to targets involved in inflammation and cancer pathways .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of pyrazole derivatives, providing insights into their pharmacological profiles:

Study Findings
Selvam et al.Synthesized novel pyrazole derivatives showing significant anti-inflammatory activity with IC50 values comparable to indomethacin .
Burguete et al.Evaluated anti-tubercular and antimicrobial properties of pyrazole derivatives against MTB strain H37Rv, demonstrating promising results .
Abdellatif et al.Reported high COX-2 inhibitory activity for pyrazole derivatives with IC50 values between 0.02–0.04 μM .

Properties

IUPAC Name

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-19-6-5-11(18-19)14(21)17-15-20(7-8-22-2)12-4-3-10(16)9-13(12)23-15/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELBWEMBVYMUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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